molecular formula C71H81N19O18S5 B079967 Siomycin CAS No. 12656-09-6

Siomycin

Cat. No. B079967
CAS RN: 12656-09-6
M. Wt: 1648.9 g/mol
InChI Key: AKFVOKPQHFBYCA-OFENGFFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Siomycin A is a macrocyclic antibiotic with potent and selective antibacterial activity against Gram-negative and Gram-positive bacteria, including Mycobacterium tuberculosis and other clinical resistant strains . It has been reported to inhibit antibody production .


Synthesis Analysis

The synthesis of Siomycin involves the use of Streptomyces sioyaensis . The production of Siomycin is increased by non-proliferating mycelium . The antibiotic has some thiostrepton-like properties .


Molecular Structure Analysis

The molecular formula of Siomycin A is C71H81N19O18S5 and it has a molecular weight of 1648.84 . It is a macrocyclic antibiotic with potent and selective antibacterial activity .


Chemical Reactions Analysis

Siomycin has been found to have similar properties to thiostrepton . It is active against many organisms that resist gentamicin by non-enzymatic mechanisms .


Physical And Chemical Properties Analysis

Siomycin A is soluble in DMSO . It is stable for at least 2 years when stored sealed at -20 °C .

Mechanism of Action

Target of Action

Siomycin A, a thiopeptide antibiotic, primarily targets the Forkhead box M1 (FOXM1) protein . FOXM1 is a transcription factor that plays a crucial role in cell cycle progression, DNA damage repair, and tumorigenesis . Siomycin A selectively inhibits FOXM1 without affecting other members of the Forkhead box family . In addition to FOXM1, Siomycin A also targets brain tumor stem cells partially through a Maternal Embryonic Leucine-Zipper Kinase (MELK)-mediated pathway .

Mode of Action

Siomycin A interacts with its targets by downregulating their expression. For instance, it downregulates the expression of FOXM1 through inhibition of FOXM1 transcriptional activity . Similarly, Siomycin A reduces MELK expression, thereby inhibiting tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by Siomycin A is the FOXM1 signaling pathway. By inhibiting FOXM1, Siomycin A disrupts the normal functioning of this pathway, leading to arrested self-renewal, decreased invasion, and induced apoptosis in cancer cells . In the context of brain tumor stem cells, Siomycin A operates partially through a MELK-mediated pathway .

Result of Action

The primary result of Siomycin A’s action is the inhibition of survival, proliferation, self-renewal, and invasion of cancer cells, particularly glioblastoma multiforme (GBM) cells . It induces apoptosis in these cells but has little or no effect on the growth of non-stem cells in GBM or normal neural stem/progenitor cells . In vivo, Siomycin A significantly reduces tumor growth .

Action Environment

The action of Siomycin A can be influenced by various environmental factors. For instance, the soil bacteria Streptomyces and Bacillus spp. produce thiopeptides , suggesting that the production and availability of Siomycin A could be influenced by the presence and activity of these bacteria in the environment.

Safety and Hazards

Siomycin A is for R&D use only and not for drug, household, or other uses . It is recommended to consult the Material Safety Data Sheet for information regarding hazards and safe handling practices .

properties

IUPAC Name

N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFVOKPQHFBYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H81N19O18S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1648.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sporangiomycin

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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